

# physical and chemical properties of (2S,3S)-2,3-Diaminobutane-1,4-diol

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## Compound of Interest

Compound Name: (2S,3S)-2,3-Diaminobutane-1,4-diol

Cat. No.: B134581

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## An In-depth Technical Guide to (2S,3S)-2,3-Diaminobutane-1,4-diol

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for **(2S,3S)-2,3-Diaminobutane-1,4-diol**. This guide is compiled from computed data, general chemical principles, and analogous synthetic methods for related chiral diaminodiols. All presented data and protocols should be considered predictive and require experimental validation.

## Introduction

**(2S,3S)-2,3-Diaminobutane-1,4-diol** is a chiral organic compound containing two stereocenters. Its structure, featuring two primary alcohol and two primary amine functional groups, makes it a potentially valuable building block in medicinal chemistry and materials science. The specific stereochemistry of the molecule can be expected to impart unique properties and biological activities. This document aims to provide a comprehensive overview of the known and predicted properties of this compound, as well as a general methodology for its synthesis.

## Physical and Chemical Properties

Direct experimental data for the physical and chemical properties of **(2S,3S)-2,3-Diaminobutane-1,4-diol** are not readily available. The following table summarizes computed and general properties based on its structure and data from its stereoisomers.

Property	Value (Predicted or Inferred)	Notes
Molecular Formula	C <sub>4</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	-
Molecular Weight	120.15 g/mol [1][2]	This value is consistent across all stereoisomers.
CAS Number	104769-25-7	This is the specific CAS registry number for the (2S,3S) stereoisomer.
Appearance	White to off-white solid (Predicted)	Based on similar small-molecule diaminodiol.
Melting Point	Not available	Expected to be a crystalline solid with a distinct melting point, but no experimental data found.
Boiling Point	Not available	Likely to decompose at higher temperatures before boiling under atmospheric pressure.
Solubility	Soluble in water and polar organic solvents (Predicted)	The presence of multiple hydrogen bond donors and acceptors suggests high polarity.
pKa	Not available	Expected to have two pKa values for the two amine groups, likely in the range of 9-10.5.
LogP	-2.9 (Computed for stereoisomers)[1][2]	Indicates high hydrophilicity.

## Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **(2S,3S)-2,3-Diaminobutane-1,4-diol** have been found in the public domain. For research purposes, spectroscopic analysis of a synthesized sample would be required for full characterization.

## Chemical Reactivity

The chemical reactivity of **(2S,3S)-2,3-Diaminobutane-1,4-diol** is dictated by its primary amine and primary alcohol functional groups.

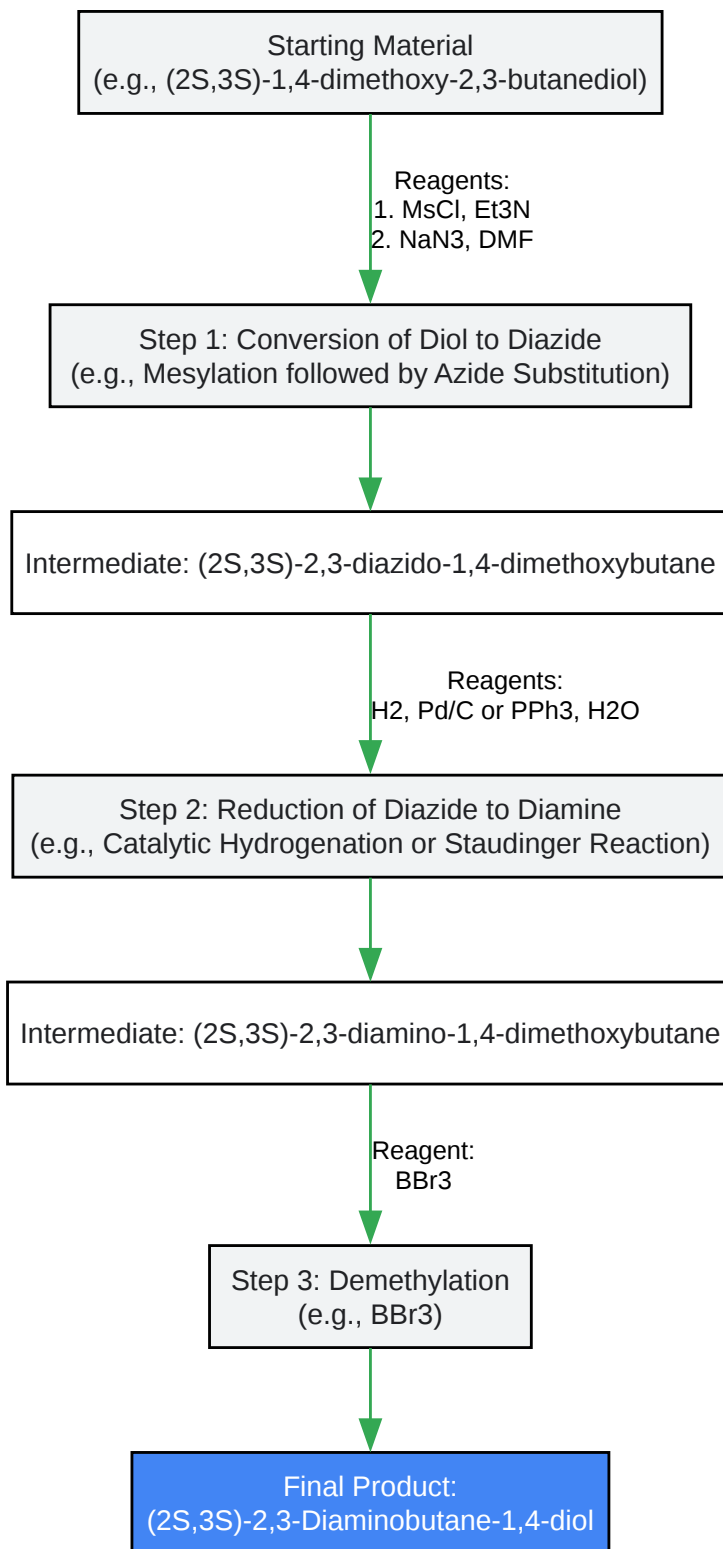
- **Amine Group Reactions:** The two primary amine groups can undergo typical reactions such as acylation, alkylation, and Schiff base formation. They also impart basic properties to the molecule.
- **Alcohol Group Reactions:** The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, and can undergo esterification and etherification.
- **Chelating Agent:** The presence of two nitrogen and two oxygen atoms in a small framework suggests that this molecule could act as a chiral chelating ligand for various metal ions.

## Experimental Protocols: A Generalized Approach to Synthesis

A specific, validated experimental protocol for the synthesis of **(2S,3S)-2,3-Diaminobutane-1,4-diol** is not available. However, a general stereoselective synthesis can be proposed based on established methods for the preparation of chiral vicinal diaminodiols. The following is a conceptual workflow.

Workflow for the Stereoselective Synthesis of **(2S,3S)-2,3-Diaminobutane-1,4-diol**

## Conceptual Synthetic Workflow

[Click to download full resolution via product page](#)Caption: A generalized synthetic route to **(2S,3S)-2,3-Diaminobutane-1,4-diol**.

#### Detailed Methodologies (Conceptual):

- Preparation of a Chiral Precursor: The synthesis would likely start from a commercially available chiral C4 building block, such as L-tartaric acid or a derivative. For this example, we consider a hypothetical starting material, (2S,3S)-1,4-dimethoxy-2,3-butanediol, which would need to be synthesized from a chiral pool starting material.
- Conversion of Diol to Diazide:
  - The diol is first converted to a good leaving group, for example, by mesylation. To a solution of the diol in a suitable solvent like dichloromethane at 0 °C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion.
  - The resulting dimesylate is then reacted with an excess of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is heated to promote the SN2 reaction, leading to the formation of the diazide with inversion of stereochemistry if the starting material had the opposite configuration at the stereocenters, or retention if a double inversion is performed. For this workflow, it is assumed the starting material has the desired stereochemistry.
- Reduction of the Diazide to the Diamine:
  - The diazido intermediate is then reduced to the corresponding diamine. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
  - Alternatively, the Staudinger reaction can be employed, where the diazide is treated with triphenylphosphine to form an intermediate phosphazene, which is then hydrolyzed to the diamine.
- Deprotection of the Hydroxyl Groups:
  - If the hydroxyl groups of the starting material were protected (as in this example with methyl ethers), a final deprotection step is necessary. Boron tribromide (BBr3) is a common reagent for the cleavage of methyl ethers. The reaction is typically carried out at low temperatures in an inert solvent.

- Purification and Characterization:
  - Each step would require appropriate workup and purification, likely involving extraction and column chromatography.
  - The final product's identity and purity would need to be confirmed by standard analytical techniques, including NMR spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), mass spectrometry, and infrared spectroscopy. The stereochemical purity would be assessed using chiral chromatography or by derivatization with a chiral agent followed by NMR analysis.

## Biological Activity and Applications

There is no specific information in the scientific literature regarding the biological activity or applications of **(2S,3S)-2,3-Diaminobutane-1,4-diol**. However, based on the general properties of related diaminobutane derivatives, potential areas of interest for future research include:

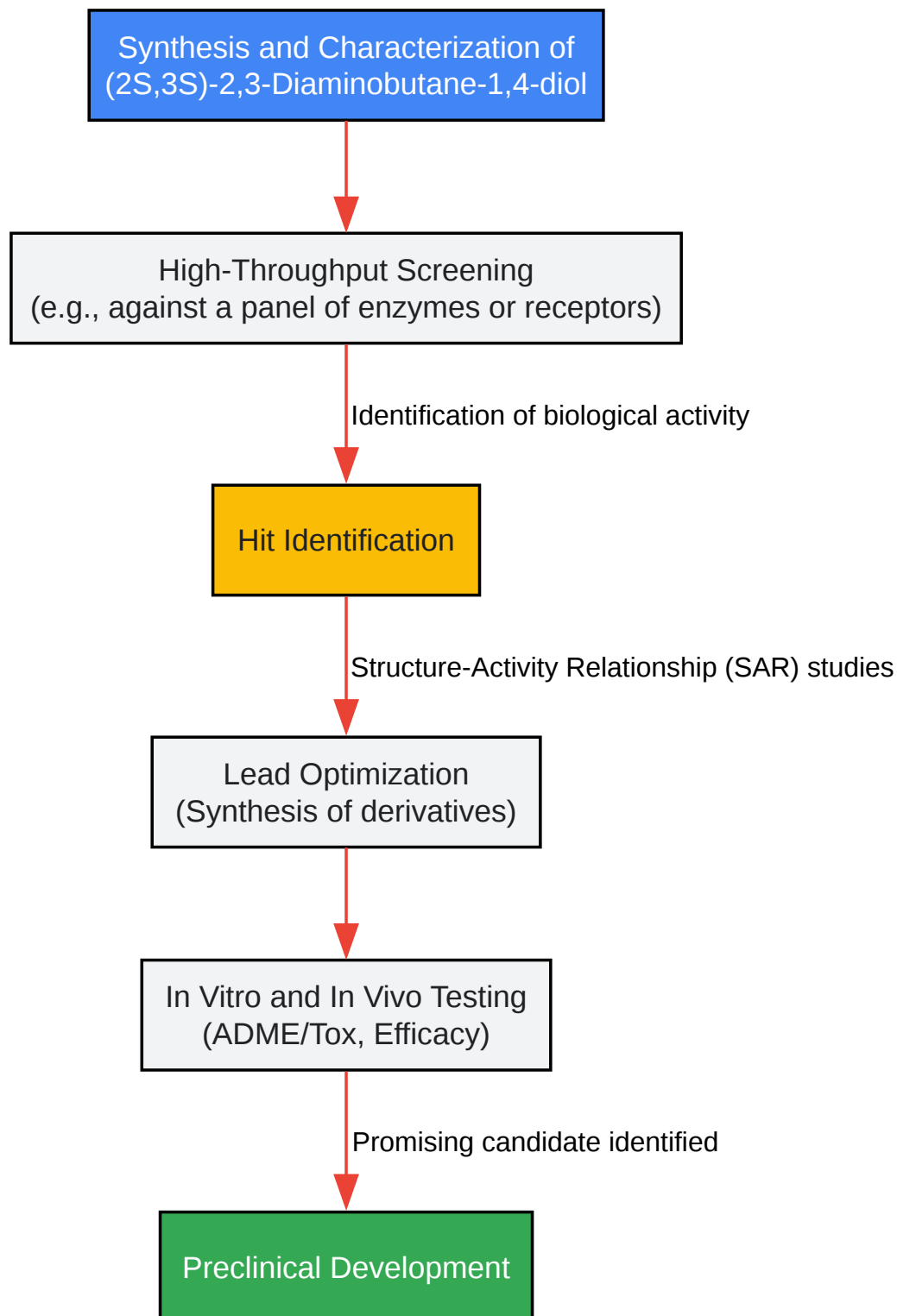
- Drug Development: Chiral diamines are important scaffolds in many pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.
- Asymmetric Catalysis: As a chiral ligand, it could be used to form metal complexes for asymmetric catalysis.
- Materials Science: The difunctional nature of the molecule allows for its potential use as a monomer in the synthesis of chiral polymers with unique properties.

## Signaling Pathways and Logical Relationships

Due to the lack of information on the biological activity of **(2S,3S)-2,3-Diaminobutane-1,4-diol**, there are no known signaling pathways in which it is involved. A logical relationship diagram for its potential application in drug discovery is presented below.

Logical Workflow for Investigating the Biological Activity of a Novel Chiral Diaminodiol

## Drug Discovery Workflow



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Caption: A conceptual workflow for the investigation of novel compounds in drug discovery.

## Conclusion

**(2S,3S)-2,3-Diaminobutane-1,4-diol** is a chiral molecule with potential for various applications, particularly in the fields of medicinal chemistry and asymmetric synthesis. However, a significant gap exists in the scientific literature regarding its specific physical, chemical, and biological properties. The information provided in this guide is based on predictions and analogies to related compounds and should be used as a starting point for further experimental investigation. The synthesis and characterization of this compound would be a valuable contribution to the field of chemistry.

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## References

- 1. (2S,3R)-1,4-diaminobutane-2,3-diol | C<sub>4</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> | CID 11073400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminobutane-1,4-diol | C<sub>4</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> | CID 434727 - PubChem [pubchem.ncbi.nlm.nih.gov]
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